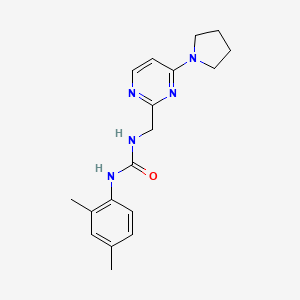

1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition The study of ureidopyrimidinones, which are closely related to the chemical structure , highlights their ability to dimerize via quadruple hydrogen bonding. This characteristic is significant for supramolecular chemistry, where the formation of complex structures through non-covalent interactions is crucial. Such structures have applications in the development of novel materials and molecular recognition systems, which are foundational for advancements in nanotechnology and biochemistry. The high dimerization constant of ureidopyrimidinones in solvents like chloroform indicates their potential for creating stable supramolecular assemblies (F. H. Beijer et al., 1998).

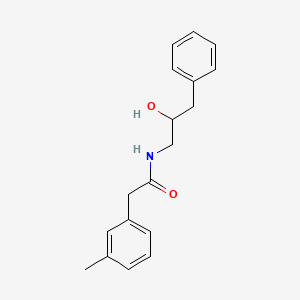

Medicinal Chemistry and Anticancer Research The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar urea component with the queried compound, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in anticancer drug development, where they could serve as potent inhibitors for specific pathways involved in cancer cell proliferation. Notably, certain derivatives have demonstrated inhibitory activity comparable to established anticancer drugs, suggesting that further exploration could lead to new therapeutic agents (Jian Feng et al., 2020).

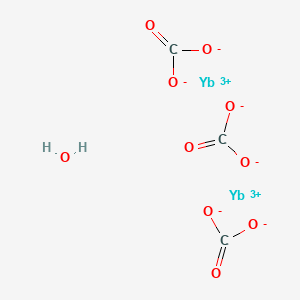

Organometallic Chemistry and Polymerization Initiators In the realm of organometallic chemistry, the study of complexes featuring urea derivatives, including those similar to the query compound, provides insight into their roles as initiators for polymerization processes. These complexes can selectively form with metals such as yttrium, offering a pathway to control the polymerization of ε-caprolactone. This process is vital for creating polymeric materials with specific properties, highlighting the compound's utility in materials science and engineering (Y. Matsuo et al., 2001).

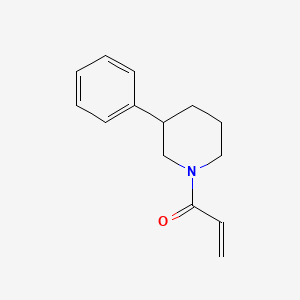

Herbicide Development and Agricultural Chemistry Research into substituted phenyltetrahydropyrimidinones, which are structurally related to the chemical , has led to the discovery of new herbicides that induce chlorosis by inhibiting phytoene desaturation. This mode of action is critical for developing agricultural chemicals that can effectively control weed populations without adversely affecting crop yield. The detailed structure-activity relationships provide a foundation for designing more efficient and environmentally friendly herbicidal compounds (P. Babczinski et al., 1995).

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-13-5-6-15(14(2)11-13)21-18(24)20-12-16-19-8-7-17(22-16)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMOKXTUSPCNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2688051.png)

![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2688055.png)

![2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide](/img/structure/B2688059.png)

![2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2688062.png)

![N-{2-[(2-chlorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2688068.png)